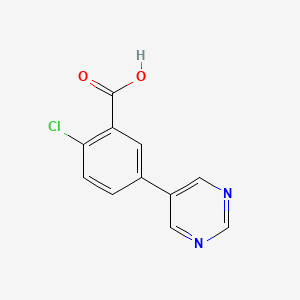

2-Chloro-5-(pyrimidin-5-yl)benzoic acid

Description

Properties

Molecular Formula |

C11H7ClN2O2 |

|---|---|

Molecular Weight |

234.64 g/mol |

IUPAC Name |

2-chloro-5-pyrimidin-5-ylbenzoic acid |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-2-1-7(3-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) |

InChI Key |

OMUKYTHYGGXDGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrimidin-5-yl)benzoic acid typically involves the chlorination of 5-(pyrimidin-5-yl)benzoic acid. One common method is the reaction of 5-(pyrimidin-5-yl)benzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(pyrimidin-5-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrimidin-5-yl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved can vary, but common mechanisms include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Substituted Benzoic Acid Derivatives

4-(Pyrimidin-5-yl)benzoic acid (CAS 216959-91-0)

- Structure : Lacks the chlorine substituent at the 2-position but retains the pyrimidine ring at the 5-position.

- Applications : Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its carboxylic acid functionality .

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic Acid (CAS 1394346-86-1)

- Structure: Features dual chlorine atoms (on the benzene and pyrimidine rings) and a methylamino linker.

- Molecular Weight : 298.12 g/mol; Formula : C₁₂H₉Cl₂N₃O₂ .

- Applications : Serves as a precursor in covalent inhibitor design, where the chloro groups enhance reactivity for nucleophilic substitution .

4-(2-Chloropyrimidin-5-yl)benzoic Acid

Trifluoromethyl-Substituted Analogs

2-Chloro-5-(trifluoromethyl)benzoic Acid (CAS 657-06-7)

- Structure : Replaces the pyrimidine group with a trifluoromethyl (-CF₃) substituent.

- Synthesis : Prepared via lithiation of p-trifluoromethyl chlorobenzene followed by carboxylation with CO₂ .

- Applications : Intermediate in agrochemicals and kinase inhibitors; commercial availability at 95% purity .

Sulfonyl-Substituted Derivatives

Tibric Acid (2-Chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic Acid)

- Structure : Contains a sulfonyl-piperidine moiety.

- Pharmacology : A hypolipidemic agent that activates PPARα, reducing plasma triglycerides and cholesterol .

- Key Difference : The sulfonyl group enhances metabolic stability compared to pyrimidine analogs .

2-Chloro-5-(1-pyrrolidinylsulfonyl)benzoic Acid

Heterocyclic and Functionalized Derivatives

2-Chloro-5-[5-(thiazolidinone)benzofuran]benzoic Acid

- Structure: Incorporates a thiazolidinone-furan hybrid.

- Pharmacology : Inhibits PTP1B (docking score: -31.5 kcal/mol), a target for diabetes and obesity .

2-Chloro-5-(2-formylphenyl)benzoic Acid (CAS 1261958-60-4)

Data Tables

Table 1. Structural and Physicochemical Comparison

Biological Activity

2-Chloro-5-(pyrimidin-5-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by case studies and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be depicted as follows:

The synthesis typically involves the chlorination of benzoic acid derivatives followed by the introduction of a pyrimidine moiety. Various synthetic pathways have been explored, leading to the optimization of yield and purity for biological evaluations.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| Caco-2 | 15.0 | Caspase activation |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function. The minimal inhibitory concentrations (MIC) against common pathogens are summarized below:

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. In vivo models have shown a reduction in inflammatory markers such as TNF-alpha and IL-6 upon administration of this compound. This suggests potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the use of this compound in combination therapy for cancer treatment. In a preclinical trial, this compound was used alongside conventional chemotherapeutics, resulting in enhanced efficacy and reduced side effects compared to monotherapy. The combination therapy led to a significant decrease in tumor size in xenograft models, demonstrating the potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.